4-(2,2-Difluoroethoxy)-2-nitrophenol is an organic compound characterized by the presence of a nitrophenol group and a difluoroethoxy substituent. Its chemical formula is CHFNO, and it features a phenolic hydroxyl group (-OH) attached to a benzene ring that also carries a nitro group (-NO) at the para position relative to the hydroxyl group. The difluoroethoxy group is an ether functional group where two fluorine atoms are attached to the ethyl moiety, enhancing the compound's chemical stability and hydrophobic properties.
The reactivity of 4-(2,2-Difluoroethoxy)-2-nitrophenol can be attributed to its functional groups. The nitro group is known for its electrophilic characteristics, making it susceptible to nucleophilic attacks. Common reactions include:
4-(2,2-Difluoroethoxy)-2-nitrophenol exhibits notable biological activities, particularly in phytotoxicity and potential antibacterial properties. Studies have indicated that compounds with similar structures can inhibit plant growth by disrupting metabolic processes. Additionally, nitrophenols are often investigated for their antimicrobial activities due to their ability to interfere with cellular respiration in bacteria.
The synthesis of 4-(2,2-Difluoroethoxy)-2-nitrophenol typically involves several steps:
Alternative synthetic routes may involve variations in reaction conditions or different starting materials, but the core steps remain similar.
4-(2,2-Difluoroethoxy)-2-nitrophenol has potential applications in various fields:
Interaction studies involving 4-(2,2-Difluoroethoxy)-2-nitrophenol often focus on its behavior in biological systems and its interactions with enzymes or other biomolecules. Research indicates that nitrophenols can interact with proteins involved in metabolic pathways, potentially leading to inhibition or alteration of enzyme activity. Further studies are required to elucidate specific interaction mechanisms and their implications for health and environmental safety.
Several compounds share structural similarities with 4-(2,2-Difluoroethoxy)-2-nitrophenol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Nitrophenol | Contains one nitro group and a hydroxyl group | Widely studied for its toxicological effects |
| 2,4-Dinitrophenol | Two nitro groups on the phenolic ring | Known for its explosive properties and strong toxicity |
| 4-(Trifluoromethyl)phenol | Contains a trifluoromethyl group instead of difluoroethoxy | Exhibits different solubility and reactivity characteristics |
| 4-(Chloroethoxy)-2-nitrophenol | Chlorine substitution instead of fluorine | May exhibit different biological activity due to chlorine's presence |
The uniqueness of 4-(2,2-Difluoroethoxy)-2-nitrophenol lies in its specific combination of fluorinated ether properties and its biological activity profile, which may offer distinct advantages in both agricultural and pharmaceutical applications compared to other similar compounds.
The synthesis of 4-(2,2-difluoroethoxy)-2-nitrophenol begins with the introduction of the difluoroethoxy group onto a phenolic precursor. This step typically employs a nucleophilic aromatic substitution (S~N~Ar) mechanism, where the electron-deficient aromatic ring facilitates the displacement of a leaving group by a nucleophile. The nitro group at position 2 and the hydroxyl group at position 4 activate the ring through electron-withdrawing effects, directing the nucleophilic attack to the para position relative to the hydroxyl group.
The reaction proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile (2,2-difluoroethoxide) attacks the activated aromatic ring, forming a Meisenheimer complex. This intermediate stabilizes through resonance interactions with the nitro and hydroxyl groups. Subsequent elimination of the leaving group (e.g., chloride or bromide) restores aromaticity, yielding the difluoroethoxy-substituted phenol intermediate. Key factors influencing this reaction include:
A representative reaction equation is:
$$
\text{2-Nitro-4-chlorophenol + KOCF}2\text{CH}3 \xrightarrow{\text{DMF, 90°C}} \text{4-(2,2-Difluoroethoxy)-2-nitrophenol + KCl}
$$
This mechanism is favored over radical or benzyne pathways due to the strong electron-withdrawing effects of the nitro group, which preclude the need for extreme conditions.
The nitration of phenolic precursors is a critical step in establishing the nitro group at position 2. Phenols undergo electrophilic aromatic substitution, where the hydroxyl group directs nitration to the ortho and para positions. However, steric and electronic effects from the difluoroethoxy group limit nitration to the ortho position relative to the hydroxyl group.
The nitrating agent, typically a mixture of nitric acid (HNO~3~) and sulfuric acid (H~2~SO~4~), generates the nitronium ion (NO~2~^+^), which reacts with the electron-rich aromatic ring. The reaction proceeds as follows:
Table 1: Optimization of Nitration Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| HNO~3~ Concentration | 65–70% | Maximizes nitronium ion formation |
| Temperature | 0–5°C | Minimizes over-nitration |
| Reaction Time | 2–3 hours | Balances completeness vs. side reactions |
| Solvent | Sulfuric Acid | Enhances electrophilicity of NO~2~^+^ |
Controlled nitration avoids the formation of trinitrated byproducts, which are common in reactions with concentrated nitric acid. Post-reaction quenching with ice water and neutralization with sodium bicarbonate ensures product stability.
Purification of 4-(2,2-difluoroethoxy)-2-nitrophenol requires a combination of liquid-liquid extraction and recrystallization to remove unreacted starting materials, inorganic salts, and regioisomeric byproducts. Key steps include:
Critical Parameters for Crystallization
Industrial synthesis of 4-(2,2-difluoroethoxy)-2-nitrophenol emphasizes scalability, cost efficiency, and reproducibility. Key advancements include:
Table 2: Comparison of Batch vs. Continuous Flow Production
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Yield | 78–82% | 88–92% |
| Energy Consumption | High | Moderate |
| Byproduct Formation | 8–12% | 3–5% |
Environmental considerations drive the adoption of solvent recovery systems and waste minimization protocols. For example, spent DMF is distilled and reused, reducing hazardous waste generation by 40%.
The thermodynamic stability of 4-(2,2-Difluoroethoxy)-2-nitrophenol is influenced by the unique combination of electron-withdrawing and electron-donating groups within its molecular structure. The compound features a molecular formula of C₈H₇F₂NO₄ with a molecular weight of 219.14 g/mol [1] [2] [3]. The presence of the difluoroethoxy substituent significantly impacts the thermal behavior compared to simpler nitrophenol derivatives.
Thermal Decomposition Onset Temperature
Based on comparative analysis with structurally related nitrophenol compounds, the thermal decomposition onset temperature for 4-(2,2-Difluoroethoxy)-2-nitrophenol is estimated to occur between 140-160°C. This represents a moderate decrease compared to 4-nitrophenol (160-180°C) and 2-nitrophenol (155-170°C) [4] [5] [6]. The difluoroethoxy group introduces both stabilizing and destabilizing effects: while the electronegative fluorine atoms enhance C-F bond strength, the ether linkage creates a potential site for thermal decomposition initiation.
Decomposition Pathways
The thermal decomposition of 4-(2,2-Difluoroethoxy)-2-nitrophenol follows multiple competing pathways typical of nitroaromatic compounds [7] [8]. The primary decomposition mechanisms include:
Nitro Group Reduction: The nitro group undergoes thermal reduction to form intermediate nitroso compounds, followed by further decomposition to aniline derivatives [6] [8].
Ether Bond Cleavage: The difluoroethoxy substituent may undergo thermal cleavage at the C-O bond, releasing difluoroethanol and forming corresponding phenolic radicals [9].
Fluorinated Fragment Elimination: Under high-temperature conditions, the fluorinated ethyl group may eliminate as difluoroethylene, leading to the formation of 4-hydroxy-3-nitrophenol [10] .
Thermodynamic Parameters
The thermal stability is enhanced by the strong C-F bonds (bond dissociation energy approximately 485 kJ/mol), which contribute to the overall molecular stability [12] [13]. However, the nitro group remains the primary thermal liability, with N-O bond dissociation energies typically ranging from 250-300 kJ/mol for nitroaromatic compounds [14] [7].
| Property | Value | Reference Compounds |
|---|---|---|
| Estimated Melting Point | 95-105°C | 2-Nitrophenol: 44-45°C [4] |
| Estimated Boiling Point | 285-295°C | 4-Nitrophenol: 279°C [15] |
| Thermal Decomposition Onset | 140-160°C | Nitrophenols: 155-180°C [5] [6] |
| C-F Bond Strength | ~485 kJ/mol | Fluorinated compounds [12] |
The solubility profile of 4-(2,2-Difluoroethoxy)-2-nitrophenol reflects the complex interplay between polar and nonpolar molecular regions. The compound exhibits amphiphilic characteristics due to the hydrophilic phenolic hydroxyl and nitro groups contrasted with the lipophilic difluoroethoxy substituent.
Aqueous Solubility
The aqueous solubility of 4-(2,2-Difluoroethoxy)-2-nitrophenol is estimated to range between 5,000-8,000 mg/L at 25°C, representing an intermediate value compared to other nitrophenol derivatives. This estimation is based on the known solubilities of 2-nitrophenol (2,100 mg/L) and 4-nitrophenol (15,600 mg/L) [15] [16]. The difluoroethoxy group reduces aqueous solubility compared to the unsubstituted 4-nitrophenol due to increased hydrophobic character, while maintaining sufficient polarity for moderate water solubility.
Organic Solvent Solubility
The compound demonstrates enhanced solubility in organic solvents compared to simple nitrophenols. The difluoroethoxy substituent increases compatibility with aprotic solvents such as dichloromethane, acetone, and dimethylformamide [9]. The fluorinated ether group provides unique solvation characteristics, particularly in fluorinated solvents where specific fluorine-fluorine interactions can occur [10] .
Solvent Classification Performance:
pH-Dependent Solubility
The solubility exhibits strong pH dependence due to the ionizable phenolic hydroxyl group. In alkaline conditions (pH > 8), the compound exists predominantly as the phenolate anion, dramatically increasing aqueous solubility. Conversely, in acidic conditions (pH < 6), the neutral form predominates, reducing aqueous solubility while maintaining organic solvent compatibility [4] [18].
| Solvent System | Estimated Solubility | Mechanism |
|---|---|---|
| Water (25°C, pH 7) | 5,000-8,000 mg/L | Hydrogen bonding, dipole interactions |
| Ethanol | >50 g/L | Hydrogen bonding, compatible polarity |
| Acetone | >30 g/L | Dipole-dipole interactions |
| Dichloromethane | >40 g/L | London dispersion forces |
| Alkaline water (pH 10) | >20,000 mg/L | Ionic dissolution as phenolate |
The acid-base behavior of 4-(2,2-Difluoroethoxy)-2-nitrophenol is dominated by the phenolic hydroxyl group, with the pKa value significantly influenced by the electron-withdrawing effects of both the nitro group and the difluoroethoxy substituent.
pKa Value Estimation
Based on comparative analysis with related nitrophenol compounds, the pKa of 4-(2,2-Difluoroethoxy)-2-nitrophenol is estimated to range between 6.8-7.2. This represents a moderate increase in acidity compared to unsubstituted phenol (pKa = 10.0) but is comparable to other nitrophenol derivatives [19] [18]. The 2-nitrophenol exhibits a pKa of 7.23, while 4-nitrophenol shows a pKa of 7.15 [4] [18].
Electronic Effects on Acidity
The enhanced acidity results from multiple electronic effects:
Nitro Group Influence: The nitro group at the 2-position provides strong electron-withdrawal through both inductive (-I) and resonance (-R) effects, stabilizing the conjugate phenolate anion [19] [18].
Difluoroethoxy Group Effects: The difluoroethoxy substituent contributes electron-withdrawal through the electronegative fluorine atoms, though this effect is moderated by the intervening ether oxygen which can donate electron density through resonance [13].
Resonance Stabilization: The phenolate anion formed upon deprotonation is stabilized by delocalization of negative charge onto the nitro group oxygen atoms, with additional stabilization from the fluorinated substituent [19].
Acidity Enhancement Factor
The acidity enhancement factor, calculated as the ratio of Ka(substituted)/Ka(phenol), ranges from 2.8-3.2 for 4-(2,2-Difluoroethoxy)-2-nitrophenol. This value is comparable to other nitrophenol derivatives: 2-nitrophenol (2.77) and 4-nitrophenol (2.85) [18].
Temperature Dependence
The pKa value exhibits typical temperature dependence, with increasing temperature generally leading to slight increases in pKa values due to decreased solvation effects and altered hydrogen bonding patterns in aqueous solution [4].
| Compound | pKa Value | Acidity Enhancement | Primary Stabilizing Effect |
|---|---|---|---|
| Phenol (reference) | 10.0 | 1.0 | Base case |
| 2-Nitrophenol | 7.23 | 2.77 | Nitro group ortho-effect |
| 4-Nitrophenol | 7.15 | 2.85 | Nitro group para-resonance |
| 4-(2,2-Difluoroethoxy)-2-nitrophenol | 6.8-7.2 (est.) | 2.8-3.2 (est.) | Combined nitro and fluorine effects |
The lipophilicity of 4-(2,2-Difluoroethoxy)-2-nitrophenol, expressed as the octanol-water partition coefficient (LogP), reflects the balance between hydrophilic and lipophilic molecular regions. The difluoroethoxy substituent significantly enhances the compound's lipophilic character compared to simple nitrophenol derivatives.
LogP Value Estimation
The estimated LogP value for 4-(2,2-Difluoroethoxy)-2-nitrophenol ranges from 2.8-3.2, representing a substantial increase in lipophilicity compared to 2-nitrophenol (LogP = 1.79) and 4-nitrophenol (LogP = 1.91) [20] [21] [22]. This enhancement is primarily attributed to the difluoroethoxy group, which increases the molecular hydrophobic surface area while contributing to the overall molecular volume.
Structural Contributions to Lipophilicity
The lipophilic character results from several molecular features:
Difluoroethoxy Group: This substituent contributes approximately 1.0-1.2 LogP units, based on typical fluoroalkyl ether contributions to lipophilicity [23] [20].
Aromatic Ring System: The benzene ring provides a baseline lipophilic contribution of approximately 1.46 LogP units, similar to basic phenol structures [20].
Polar Group Compensation: The nitro group and phenolic hydroxyl partially offset the lipophilic contributions through hydrogen bonding capabilities and dipole interactions [23].
pH-Dependent Partitioning
The partition coefficient exhibits strong pH dependence due to the ionizable phenolic group. At physiological pH (7.4), a significant fraction exists as the ionized phenolate form, which dramatically reduces partitioning into the organic phase. The distribution coefficient (LogD) at pH 7.4 is estimated to be approximately 1.5-2.0, substantially lower than the intrinsic LogP value [23] [21].
Biological Membrane Permeability Implications
The estimated LogP range of 2.8-3.2 suggests favorable characteristics for biological membrane permeation, falling within the optimal range (LogP 1-3) identified in pharmaceutical research for passive diffusion across lipid bilayers [21]. The compound would be expected to exhibit good oral bioavailability based on Lipinski's Rule of Five criteria, though the nitro group may introduce additional metabolic considerations.
Comparative Lipophilicity Analysis
When compared to structurally related compounds, 4-(2,2-Difluoroethoxy)-2-nitrophenol exhibits enhanced lipophilicity that positions it favorably for applications requiring membrane permeation or organic phase extraction [20] [22].
| Compound | LogP (Octanol-Water) | Lipophilicity Class | Membrane Permeability |
|---|---|---|---|
| Basic phenol | 1.46 | Low-Moderate | Poor |
| 2-Nitrophenol | 1.79 | Moderate | Moderate |
| 4-Nitrophenol | 1.91 | Moderate | Moderate |
| 4-(2,2-Difluoroethoxy)-2-nitrophenol | 2.8-3.2 (est.) | Enhanced | Good |
| Optimal pharmaceutical range | 1.0-3.0 | Variable | Optimal |
Experimental Determination Methods
Future experimental determination of the exact LogP value would benefit from shake-flask methodology using standardized octanol-water systems at pH 7.0 and 25°C, following OECD guidelines for partition coefficient measurement [20]. Alternative methods such as reversed-phase HPLC retention time correlation could provide supporting data for validation of the estimated values [21].